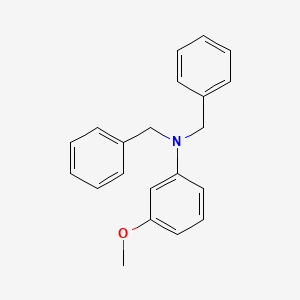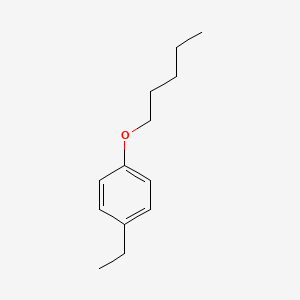
1-Ethyl-4-(pentyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(pentyloxy)benzene is an organic compound with the molecular formula C13H20O It is a derivative of benzene, where an ethyl group and a pentyloxy group are substituted at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-hydroxybenzene (phenol) with 1-bromopentane in the presence of a base such as potassium carbonate. This reaction forms 4-pentyloxyphenol, which is then subjected to Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Ethyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, and halo derivatives.
科学研究应用
1-Ethyl-4-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-ethyl-4-(pentyloxy)benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethyl and pentyloxy groups can influence the reactivity and orientation of these reactions.
相似化合物的比较
1-Ethyl-4-(pentyloxy)benzene can be compared with other similar compounds such as:
1-Ethyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a pentyloxy group.
1-Butyl-4-ethylbenzene: Contains a butyl group instead of a pentyloxy group.
1-Isothiocyanato-4-(pentyloxy)benzene: Contains an isothiocyanato group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
1-ethyl-4-pentoxybenzene |
InChI |
InChI=1S/C13H20O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI 键 |
JUQAIZNMHXANTP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
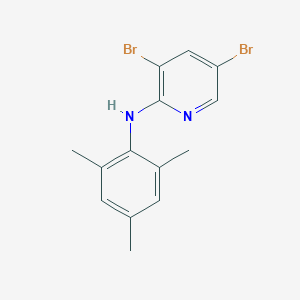
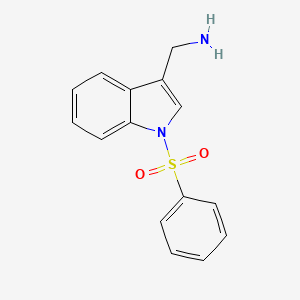
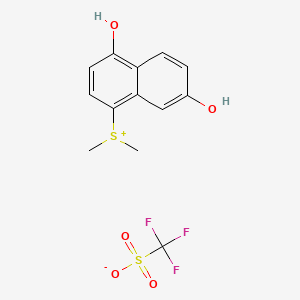
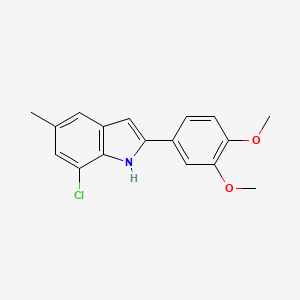
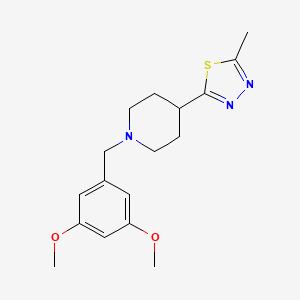
![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)
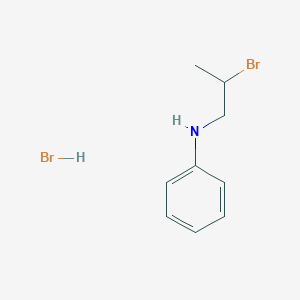
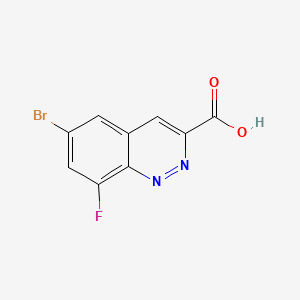
![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
